(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide
Description
(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide is a synthetic organic compound characterized by a propenethioamide backbone with a 2,5-dimethoxyphenyl substituent at the third carbon and a cyano group at the second carbon. The Z-configuration of the double bond between C2 and C3 imposes specific steric and electronic constraints, influencing its reactivity and interactions. Thioamide functionalities are notable for their role in medicinal chemistry, often serving as enzyme inhibitors due to their ability to mimic amide bonds while resisting hydrolysis. The 2,5-dimethoxyphenyl moiety is structurally reminiscent of psychedelic phenethylamines (e.g., NBOMe derivatives), though the core scaffold diverges significantly, suggesting distinct pharmacological and physicochemical properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-3-4-11(16-2)8(6-10)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBAZAYNNOWGBI-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Thioamide Formation: The final step involves the conversion of the nitrile group to a thioamide group using reagents such as hydrogen sulfide (H₂S) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison with 2,5-Dimethoxyphenyl-Containing Compounds
Key Observations :
- Backbone Differences : The target compound’s propenethioamide backbone contrasts sharply with the phenethylamine scaffold of NBOMe derivatives. This difference likely reduces affinity for serotonin receptors, which require a flexible ethylamine chain for agonist activity .
- Substituent Effects : The 2,5-dimethoxy substitution is conserved across analogs, suggesting shared electronic properties (e.g., electron donation to the aromatic ring). However, the absence of an N-benzyl group in the target compound eliminates a key pharmacophore for 5-HT2A binding .
Physicochemical Properties (Hypothetical)
Table 2: Predicted Physicochemical Properties
| Property | (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide | 25I-NBOMe |
|---|---|---|
| Molecular Weight | ~290 g/mol | 426 g/mol |
| LogP (Partition Coefficient) | ~1.5 (moderately polar due to thioamide/cyano) | ~3.2 (lipophilic) |
| Hydrogen Bond Donors | 1 (thioamide NH) | 0 |
| Hydrogen Bond Acceptors | 5 (thioamide S, cyano N, two methoxy O) | 4 |
Implications :
- The thioamide NH group may confer unique interactions with biological targets, such as metal-containing enzymes or allosteric binding pockets.
Pharmacological and Regulatory Considerations
- NBOMe Compounds : These are potent psychedelics with high 5-HT2A affinity, but their N-benzyl and halogen substitutions (e.g., 4-iodo in 25I-NBOMe) correlate with increased toxicity and legal restrictions .
- Target Compound : The absence of a basic amine and presence of a thioamide likely redirects activity away from serotonin receptors. Instead, it may exhibit inhibitory effects on enzymes like cysteine proteases or kinases, analogous to thioamide drugs (e.g., methimazole). Regulatory oversight would depend on demonstrated bioactivity, which remains uncharacterized.
Biological Activity
The compound (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide is a member of the thioamide family, characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology, due to its diverse biological effects. This article explores the biological activity of this compound, summarizing relevant case studies, research findings, and data tables to provide a comprehensive overview.
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.30 g/mol
- Structure : The compound features a cyano group and a thioamide functional group attached to a propene backbone with a dimethoxyphenyl substituent.
Anticancer Properties
Recent studies have indicated that (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.4 | Apoptosis induction |
| HT-29 (colon) | 12.6 | Cell cycle arrest |
| A549 (lung) | 20.3 | Inhibition of proliferation |
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis, suggesting its utility in conditions such as Alzheimer's disease.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Antimicrobial Activity
A study published in Antibiotics evaluated the antimicrobial properties of several thioamide derivatives, including our compound of interest. The findings indicated that (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide exhibited potent activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Study 3: Neuroprotection in Animal Models
In an animal model study published in Neuropharmacology, the neuroprotective effects were assessed using a rotenone-induced model of Parkinson's disease. The results suggested that treatment with the compound significantly improved motor function and reduced dopaminergic neuron loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
